molecular formula C16H15NO B076748 N-Diphenylmethylacrylamide CAS No. 10254-08-7

N-Diphenylmethylacrylamide

Cat. No. B076748
CAS RN: 10254-08-7
M. Wt: 237.3 g/mol
InChI Key: SHXRPEYRCYQSFS-UHFFFAOYSA-N
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Description

N-Diphenylmethylacrylamide (CAS Number: 10254-08-7) is a chemical compound with the molecular formula C16H15NO .


Synthesis Analysis

The synthesis of N-Diphenylmethylacrylamide can be achieved from Benzhydrol and Acrylonitrile .


Molecular Structure Analysis

The molecular structure of N-Diphenylmethylacrylamide consists of 16 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

N-Diphenylmethylacrylamide can participate in various chemical reactions. For instance, it has been used in the synthesis of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) .

Scientific Research Applications

  • RAFT Polymerization of Hydrophobic Acrylamide Derivatives :

    • DPMAm was studied for polymerization by reversible addition-fragmentation chain transfer (RAFT) process.
    • Due to steric hindrance, DPMAm conversion remained below 20%.
    • The study provides insights into the influence of monomer structure and experimental parameters on polymerization kinetics and molecular weight control (Lambert et al., 2005).
  • Radical Homopolymerization of Hydrophobic Monomers :

    • Studies on related hydrophobic monomers, such as N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM), suggest potential applications in hydrophobically modified polyacrylamide, used for enhanced oil recovery (Huang et al., 2019).
  • Stabilization of Pluronic P-105 Micelles :

    • Polymerization of related compounds like N,N-Diethylacrylamide (NNDEA) in the presence of Pluronic P-105 micelles led to the formation of an interpenetrating network that stabilized the micelles (Pruitt et al., 2000).
  • Chitosan-Modified Acrylic Nanofiltration Membrane :

    • Research on chitosan-modified acrylic membranes for efficient removal of pharmaceutical compounds demonstrates the application of acrylamide derivatives in environmental engineering (Kamrani et al., 2018).
  • Soil Amidase Activity in Polyacrylamide-Treated Soils :

    • Investigation of soil amidase activity in polyacrylamide-treated soils shows the relevance of acrylamide derivatives in agricultural applications (Kay-Shoemake et al., 2000).
  • Biological Cell Detachment from Poly(N-isopropyl acrylamide) :

    • Poly(N-isopropyl acrylamide) has been used in bioengineering for the nondestructive release of biological cells, suggesting a biomedical application for acrylamide derivatives (Cooperstein & Canavan, 2010).

properties

IUPAC Name

N-benzhydrylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXRPEYRCYQSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476054
Record name N-Diphenylmethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Diphenylmethylacrylamide

CAS RN

10254-08-7
Record name N-Diphenylmethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DIPHENYLMETHYLACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B De Lambert, MT Charreyre, C Chaix, C Pichot - Polymer, 2005 - Elsevier
… Several hydrophobic acrylamide derivatives: the N-tert-butylacrylamide (TBAm), the N-octadecylacrylamide (ODAm) and the N-diphenylmethylacrylamide (DPMAm) have been …
Number of citations: 53 www.sciencedirect.com
I Staisch - 2008 - scholar.sun.ac.za
The research presented in this dissertation was concerned with the living radical polymerization (LRP) of an amphiphilic, water-soluble, bi-substituted and biologically compatible …
Number of citations: 1 scholar.sun.ac.za
S Perrier, P Takolpuckdee - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
Among the living radical polymerization techniques, reversible addition–fragmentation chain transfer (RAFT) and macromolecular design via the interchange of xanthates (MADIX) …
Number of citations: 427 onlinelibrary.wiley.com

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